![molecular formula C13H11BrO2 B1519046 [4-(4-Bromophenoxy)phenyl]methanol CAS No. 1039899-07-4](/img/structure/B1519046.png)

[4-(4-Bromophenoxy)phenyl]methanol

Vue d'ensemble

Description

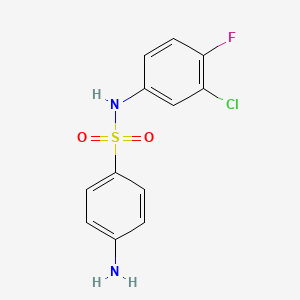

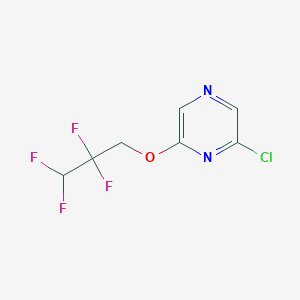

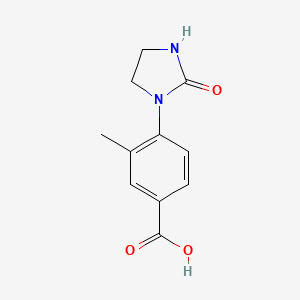

“[4-(4-Bromophenoxy)phenyl]methanol” is an organic compound with the empirical formula C13H11BrO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “[4-(4-Bromophenoxy)phenyl]methanol” can be represented by the SMILES stringBrC1=CC=C(C=C1)OC2=CC=C(CO)C=C2 . This indicates that the molecule consists of a bromophenyl group (BrC1=CC=C(C=C1)) linked to a phenylmethanol group (OC2=CC=C(CO)C=C2) via an ether bond (O).

Applications De Recherche Scientifique

Synthesis and Antioxidant Properties

One of the notable applications of derivatives of [4-(4-Bromophenoxy)phenyl]methanol is in the synthesis and evaluation of their antioxidant properties. For instance, derivatives of this compound have been synthesized through bromination and demethylation processes, leading to the production of compounds with significant in vitro antioxidant activities. These activities were measured against various radicals and ions, highlighting the compounds' potential as antioxidants. Such synthesized bromophenols have been found to possess effective antioxidant power, comparable to standard antioxidant compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antibacterial Applications

Research has also explored the antibacterial potential of bromophenol derivatives. Isolated compounds from the marine alga Rhodomela confervoides, which include derivatives of [4-(4-Bromophenoxy)phenyl]methanol, have shown moderate to potent antibacterial activity against various strains of bacteria. These findings suggest the relevance of such compounds in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Applications in Fuel Cell Technology

Another significant application area for [4-(4-Bromophenoxy)phenyl]methanol derivatives is in the field of fuel cell technology. These derivatives have been utilized in the synthesis of fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group. The resultant phosphonated polymer exhibits excellent thermal, oxidative, and dimensional stability, along with reasonable proton conductivity, making it a potential candidate for polymeric electrolyte membranes in fuel cells (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Chemical Synthesis and Structural Analysis

The compound's utility extends to chemical synthesis and structural analysis as well. The synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl) methanone, a related derivative, has been documented along with its confirmation via X-ray crystal structure determination. This highlights the compound's role in facilitating advanced chemical synthesis and analysis techniques (Kuang, 2009).

Safety And Hazards

“[4-(4-Bromophenoxy)phenyl]methanol” is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement H317, which means it may cause an allergic skin reaction . The precautionary statement P280 advises wearing protective gloves and eye/face protection .

Propriétés

IUPAC Name |

[4-(4-bromophenoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIZQCNMCIBKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Bromophenoxy)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)

![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)